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Executive Summary

Discovered in 1969, fosfomycin remains a clinically significant antibiotic, particularly in an era
of rising antimicrobial resistance. This technical guide provides an in-depth exploration of its
discovery, historical development, mechanism of action, and the evolution of resistance. It is
designed to be a comprehensive resource for researchers, scientists, and drug development
professionals, offering detailed experimental insights, quantitative data, and visualizations of
key biological pathways.

Discovery and Historical Development
The Collaborative Discovery

Fosfomycin, originally named phosphonomycin, was discovered in 1969 through a
collaborative effort between Merck & Co. in the United States and the Spanish company
Compaiia Espafiola de Penicilina y Antibiéticos (CEPA).[1] The discovery was the result of a
systematic screening of soil microorganisms for antibacterial activity.

A key figure in this discovery was Dr. Justo Martinez Mata, the Scientific Director of CEPA, who
initiated a program in 1957 to find novel antibiotic-producing microbes.[2] In July 1966, a
Spanish microbiologist at CEPA, Sagrario Mochales del Val, identified a promising strain of
Streptomyces fradiae from a soil sample collected on Mount Montgé in Javea, Alicante, Spain.
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[2] This strain was found to produce a substance with potent antibacterial properties. The
lyophilized strain was then sent to Merck & Co. for further investigation.[2]

The collaborative research culminated in the isolation and characterization of phosphonomycin,
as detailed in a seminal 1969 publication in Science by Hendlin et al., which included
researchers from both Merck and CEPA.[2]

Timeline of Key Developments

The discovery of fosfomycin was followed by several decades of development and clinical
evaluation, leading to its establishment as a valuable therapeutic agent.
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Year Milestone Reference

Isolation of a fosfomycin-
roducing Streptomyces

1966 P ) g ] promy ] [2]
fradiae strain from a soil

sample in Spain.

Publication of the discovery of
1969 "phosphonomycin™ by a joint [1][2]
Merck and CEPA team.

CEPA commences industrial-
1971 scale production of fosfomycin [1]

at its facility in Aranjuez, Spain.

Intravenous fosfomycin
(disodium salt) is introduced

Early 1970s . _ [3]
for clinical use in Europe for

serious infections.

Development and introduction
of the oral fosfomycin

1990s _ [41[5]
trometamol formulation,

improving bioavailability.

The U.S. Food and Drug
Administration (FDA) approves
the oral fosfomycin trometamol

1996 _ [1]
formulation (Monurol) for the
treatment of uncomplicated

urinary tract infections.

The European Medicines
Agency (EMA) recommends
restricting the use of

2020 , _ [6]
intravenous fosfomycin to
serious infections where other

antibiotics are not suitable.

2025 The FDA approves an

intravenous formulation of
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fosfomycin (Contepo) for
complicated urinary tract
infections.[7][8][9][10]

Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting a crucial early step in bacterial cell wall
biosynthesis. Unlike many other antibiotics that target later stages of peptidoglycan synthesis,
fosfomycin acts within the bacterial cytoplasm.

The key target of fosfomycin is the enzyme UDP-N-acetylglucosamine-3-
enolpyruvyltransferase, commonly known as MurA.[1][11] This enzyme catalyzes the transfer
of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine
(UNAG), forming UDP-N-acetylglucosamine-enolpyruvate. This is the first committed step in
the synthesis of N-acetylmuramic acid, a fundamental component of the peptidoglycan
backbone.[1][11]

Fosfomyecin is a structural analog of PEP and irreversibly inhibits MurA by forming a covalent
bond with a cysteine residue (Cys115 in E. coli) in the enzyme's active site.[11][12] This
covalent modification permanently inactivates the enzyme, leading to the cessation of
peptidoglycan synthesis and subsequent cell lysis.[11][13]

To enter the bacterial cell and reach its cytoplasmic target, fosfomycin utilizes two primary
transport systems: the L-alpha-glycerophosphate transporter (GlpT) and the hexose-6-
phosphate transporter (UhpT).[11][13]
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Fosfomycin's mechanism of action: cellular uptake and inhibition of MurA.
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Mechanisms of Resistance

Bacterial resistance to fosfomycin can arise through several mechanisms, primarily involving
impaired drug transport, enzymatic inactivation, or modification of the target enzyme.

e Impaired Transport: The most common mechanism of fosfomycin resistance involves
mutations in the genes encoding the GIpT and UhpT transporters (glpT and uhpT,
respectively).[11][14] These mutations prevent or reduce the uptake of fosfomycin into the
bacterial cell, thereby protecting the MurA enzyme.

o Enzymatic Inactivation: Some bacteria have acquired genes that encode enzymes capable
of inactivating fosfomycin. The most well-characterized of these are the Fos enzymes (e.g.,
FosA, FosB, FosC, and FosX).[14] These enzymes catalyze the modification of fosfomycin,
typically through the addition of molecules like glutathione or by opening the epoxide ring,
rendering the antibiotic inactive.

o Target Modification: Although less common, mutations in the murA gene can alter the
structure of the MurA enzyme, reducing its affinity for fosfomycin.[3][4] This prevents the
antibiotic from effectively binding to and inhibiting its target.
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Primary mechanisms of bacterial resistance to fosfomycin.

Quantitative Data
In Vitro Susceptibility

Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-
negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC)
values for fosfomycin against common clinical isolates.
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Organism MICso (ug/mL) MICo0 (ug/mL) Reference(s)
Escherichia coli 05-4 2-16 [15][16][17][18]
Enterococcus faecalis 8- 64 32-128 [17][18]
Klebsiella
_ 8-32 64 - >1024 [16]

pneumoniae
Pseudomonas

, 32-64 128 - >512 [15][18]
aeruginosa
Staphylococcus
aureus (including <32 <32 [18]

MRSA)

Note: MIC values can vary depending on the testing method and geographical region.

Pharmacokinetic Parameters

The pharmacokinetic profile of fosfomycin differs significantly between its oral and intravenous

formulations.

Oral (Fosfomycin

Intravenous

Parameter (Fosfomycin Reference(s)
Trometamol) .
Disodium)
Bioavailability ~34-58% 100% [19][20]
132.1 - 370.6 mg/L
Peak Serum 21.8-32.1 mg/L (3g
) (20-40 mg/kg or 3g [19][21][22]
Concentration (Cmax)  dose)
dose)
Time to Peak (Tmax) 2-2.5hours End of infusion [22][23]
Elimination Half-life
~5.7 hours ~2.23 hours [51[22]
(tv2)
Urinary Excretion
~38-58% ~80-90% [19][21][22][23]
(unchanged)
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Experimental Protocols
Isolation of Fosfomycin from Streptomyces fradiae

The original isolation and purification of fosfomycin involved a multi-step process to separate
the antibiotic from the fermentation broth of S. fradiae.

Protocol Overview:

o Fermentation:Streptomyces fradiae is cultured in a suitable nutrient broth medium under
optimal conditions for antibiotic production.

» Broth Clarification: The fermentation broth is centrifuged or filtered to remove the bacterial
cells.

e lon-Exchange Chromatography: The clarified broth is passed through an anion-exchange
resin column (e.g., Dowex 1-X2). Fosfomycin, being an acidic compound, binds to the resin.
[24]

e Elution: The column is washed, and fosfomycin is then eluted using a salt solution (e.g.,
NacCl).[24]

o Desalting and Further Purification: The eluted fractions containing fosfomycin are desalted
(e.g., using gel filtration chromatography) and may be subjected to further purification steps,
such as crystallization, to obtain the pure compound.[24]

SPHERO Assay for Screening Cell Wall Synthesis
Inhibitors

The discovery of fosfomycin was facilitated by a screening assay that detected inhibitors of
bacterial cell wall synthesis. This assay, known as the SPHERO assay, is based on the
morphological changes that occur in bacteria when their cell wall synthesis is disrupted.

Principle:

In an osmotically stabilized medium, bacteria that are treated with an inhibitor of cell wall
synthesis are unable to maintain their normal shape and form spherical protoplasts or
spheroplasts. These morphological changes are readily observable under a microscope.
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General Protocol:

o Bacterial Strain: A suitable indicator strain, often a Gram-negative bacterium like E. coli, is
used.

o Growth Medium: The bacteria are grown in a nutrient broth supplemented with an osmotic
stabilizer, such as sucrose, to prevent premature lysis of the spheroplasts.

o Test Compounds: Fermentation broths or purified compounds to be screened are added to
the bacterial cultures.

e Incubation: The cultures are incubated to allow for bacterial growth and the potential
induction of spheroplast formation.

e Microscopic Examination: The cultures are examined microscopically for the presence of
spherical cells, indicating inhibition of cell wall synthesis.
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Workflow of the SPHERO assay for screening cell wall synthesis inhibitors.
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Conclusion

Fosfomycin stands as a testament to the power of natural product screening in antibiotic
discovery. Its unique mechanism of action, targeting an early and essential step in cell wall
biosynthesis, has contributed to its sustained clinical relevance. As antimicrobial resistance
continues to be a global health crisis, a thorough understanding of the discovery, development,
and molecular interactions of enduring antibiotics like fosfomycin is paramount for informing
the development of new therapeutic strategies. This guide provides a foundational resource for
researchers dedicated to this critical endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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